

Clofilium tosylate concentration DMSO stock solution preparation

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Compound Focus: Clofilium Tosylate

CAS No.: 92953-10-1

Cat. No.: S524017

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Chemical Profile & Solubility of Clofilium Tosylate

Clofilium tosylate is a potent potassium channel blocker investigated for its antiarrhythmic properties and its ability to induce apoptosis in human leukemia cells [1] [2].

The table below summarizes its key identifiers and solubility data, which are fundamental for solution preparation.

Property	Value / Description
CAS Number	92953-10-1 [3] [1] [4]
Molecular Formula	$C_{28}H_{44}ClNO_3S$ [1] [4] [2]
Molecular Weight	510.17-510.1719 g/mol [1] [2] [5]
Physical Form	White to off-white solid powder [3] [1] [2]
Solubility in DMSO	~100 mg/mL (~196 mM) [1] [2]
Solubility in Water	~1.59 mg/mL (~3.12 mM) [1] [2]

Stock Solution Preparation Protocol

A stable and concentrated stock solution in DMSO is crucial for in vitro experiments. The following protocol is adapted from supplier recommendations [1] [2].

Materials & Equipment

- **Clofilium tosylate** solid (e.g., >97% purity) [3].
- High-quality, anhydrous DMSO (use a freshly opened container to prevent water absorption which can affect solubility) [4].
- Analytical balance, sonicator (e.g., low-frequency bath sonicator), vortex mixer.

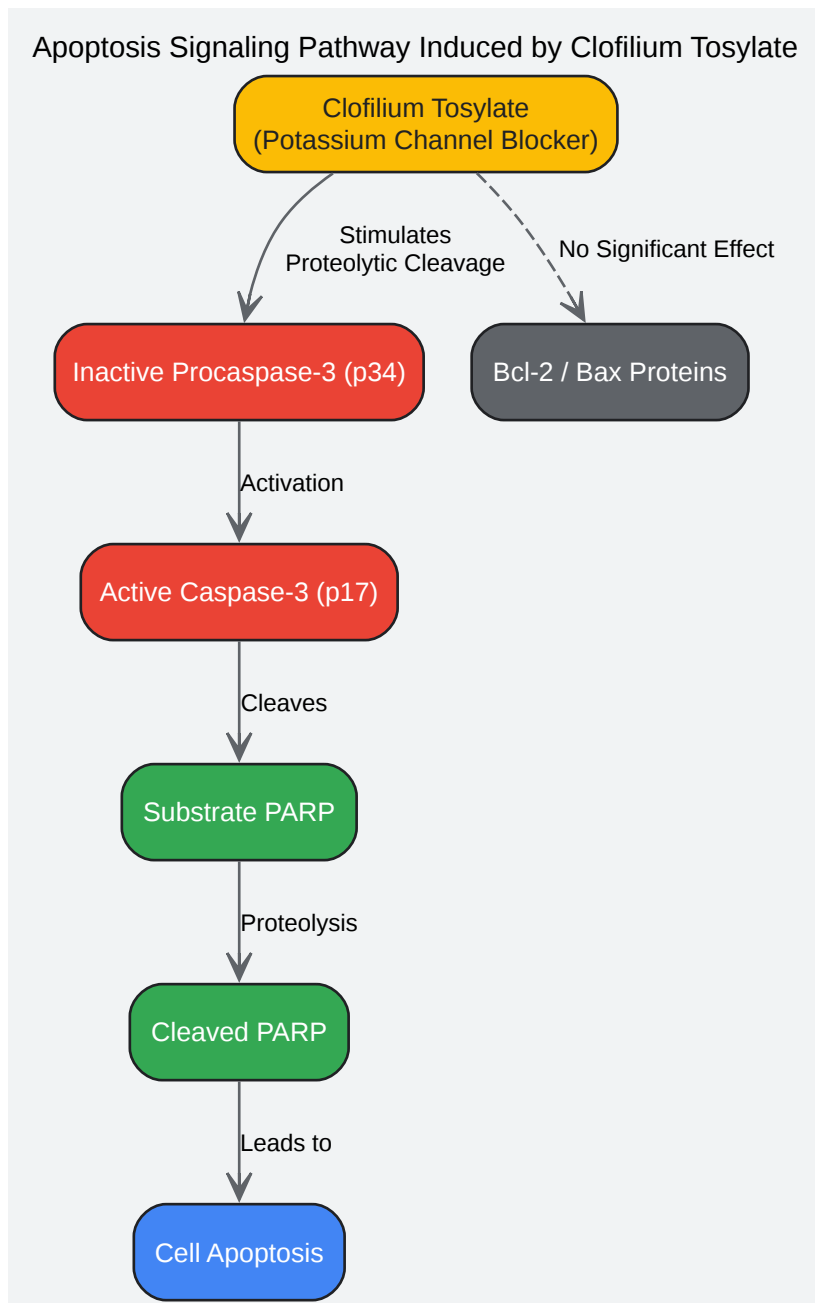
Step-by-Step Procedure

- **Weighing:** Accurately weigh the desired mass of **Clofilium tosylate** powder.
- **Calculation:** Calculate the required volume of DMSO using the following relationship. A 100 mg/mL stock solution is standard and achievable [2].
- **Dissolution:** Transfer the powder to a suitable vial. Add the calculated volume of DMSO.
- **Sonication:** Cap the vial and subject it to low-frequency ultrasonic agitation for several minutes until a clear, particulate-free solution is obtained. Slight warming (e.g., to 45-60°C) may be applied to aid dissolution, but avoid excessive heat [4] [2].
- **Aliquoting and Storage:**
 - **Short-term:** For frequent use over about a month, store aliquots at -20°C in a sealed container, protected from light and moisture [1] [2] [5].
 - **Long-term:** For storage up to 6 months, keep aliquots at -80°C [1] [2] [5].

Experimental Protocols for In Vitro Research

The following section details methodologies for key assays demonstrating the biological activity of **Clofilium tosylate**, primarily its induction of apoptosis in HL-60 cells [1] [2].

The mechanism by which **Clofilium tosylate** induces apoptosis in HL-60 cells can be visualized as a sequential signaling pathway, as illustrated below.



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Cell Viability and Proliferation Assay (HL-60 Cells)

This assay determines the concentration- and time-dependent cytotoxicity of **Clofilium tosylate** [1] [2].

- **Cell Line:** Human promyelocytic leukemia (HL-60) cells.
- **Test Compound:** **Clofilium tosylate**, prepared by diluting the DMSO stock into cell culture medium.
- **Concentration Range:** 0 - 20 μM [1] [2].

- **Incubation Time:** 24, 48, and 72 hours [1] [2].
- **Procedure:**
 - Seed HL-60 cells in culture plates.
 - Treat cells with the specified concentration range of **Clofilium tosylate**. Include a vehicle control (e.g., DMSO at the same final concentration, typically <0.1%).
 - Incubate for the designated time periods.
 - Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
- **Expected Outcome:** The results should demonstrate a dose- and time-dependent reduction in cell viability. The reported half-maximal inhibitory concentrations (IC₅₀) are **6.3 µM at 24h, 3.4 µM at 48h, and 2.4 µM at 72h** [1] [2].

Western Blot Analysis of Apoptosis Markers

This protocol confirms the activation of the caspase-dependent apoptotic pathway [1] [2].

- **Cell Line:** HL-60 cells.
- **Test Compound Treatment:** Treat cells with **10 µM Clofilium tosylate** for **12 hours** [1] [2].
- **Procedure:**
 - After treatment, lyse the cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with specific antibodies against:
 - **Caspase-3:** To detect the cleavage of the inactive p34 precursor into the active p17 fragment.
 - **PARP:** To detect the cleavage of this canonical caspase-3 substrate.
 - **Bcl-2 and Bax:** As controls for the Bcl-2 protein family.
- **Expected Outcome:**
 - **Increased levels** of active caspase-3 (p17) and cleaved PARP.
 - **No significant change** in the expression levels of Bcl-2 and Bax proteins, indicating a Bcl-2-insensitive apoptosis pathway [1] [2].

Critical Notes for Experimental Success

- **Solvent Control:** Always include a vehicle control with the same final concentration of DMSO used in your treatments to rule out solvent toxicity.
- **Solution Stability:** Stock solutions are stable for months when stored properly at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots [1] [5].
- **In Vivo Formulations:** For animal studies, **Clofilium tosylate** can be formulated in vivo using co-solvents. One common method is to use **10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline**

to achieve a clear solution at ~2 mg/mL [1] [2].

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